GSK-J1

Content Navigation

CAS Number

Product Name

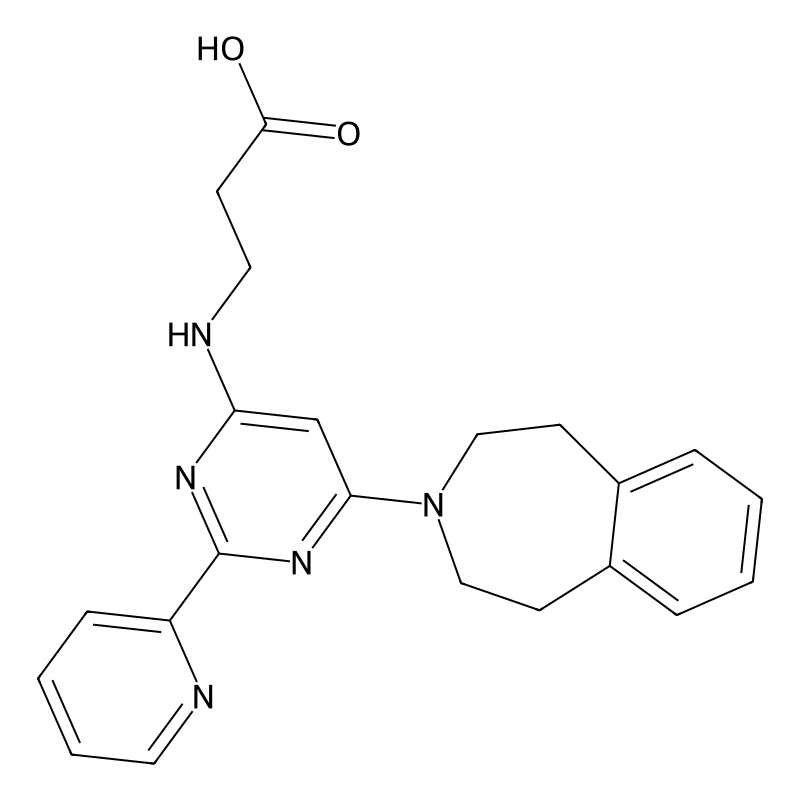

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Kinase Inhibition

The molecule contains a pyrimidine ring, a common structural feature found in many kinase inhibitors. Kinases are enzymes that play a crucial role in various cellular processes. Inhibiting specific kinases can be a therapeutic strategy in diseases like cancer and inflammatory disorders .

G Protein-Coupled Receptor (GPCR) Ligand Discovery

The presence of the aromatic rings and the overall structure suggest the molecule might interact with GPCRs. GPCRs are another class of important cell-surface receptors involved in numerous physiological functions. Identifying molecules that target specific GPCRs can be valuable for drug discovery efforts in various diseases .

Development of Novel Scaffolds

The unique combination of heterocyclic rings in this molecule could be of interest for researchers developing novel scaffolds for drug discovery. Scaffolds are core structures that can be modified to create new drug candidates with desired properties .

GSK-J1, chemically known as 3-{[2-(pyridin-2-yl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino}propanoic acid, is a potent and selective inhibitor of the histone demethylases Jumonji domain-containing protein 3 (JMJD3) and UTX. It is classified as an organonitrogen heterocyclic compound and has garnered attention for its ability to modulate epigenetic processes by inhibiting specific demethylation pathways associated with histone modifications, particularly the demethylation of histone H3 at lysine 27 (H3K27) .

There is no known information regarding the mechanism of action of this specific compound.

- Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.

- Working in a well-ventilated fume hood.

- Following safe handling practices for potentially hazardous chemicals.

Future Research Directions

- Synthesis and characterization of the compound to confirm its structure and properties.

- Investigation of potential biological activity through in vitro and in vivo studies.

- Computational modeling to predict its interactions with other molecules and potential drug targets.

GSK-J1 functions primarily as a competitive inhibitor, targeting the catalytic sites of JMJD3 and UTX demethylases. The compound exhibits significant inhibitory activity with an IC50 of approximately 60 nM against JMJD3 in vitro. It has also been shown to inhibit other related demethylases, including Jarid1B and Jarid1C, albeit with lower potency (IC50 values of 950 nM and 1.76 µM, respectively) . The compound does not significantly inhibit a wide range of other protein kinases or unrelated proteins, indicating a degree of selectivity in its action .

The biological activity of GSK-J1 is most notable in its role in modulating inflammatory responses. In studies involving lipopolysaccharide-stimulated human macrophages, GSK-J1 demonstrated an ability to reduce pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), with an IC50 of around 9 µM . This suggests potential therapeutic applications in conditions characterized by excessive inflammation. Furthermore, GSK-J1's selectivity for H3K27 demethylases positions it as a valuable tool in epigenetic research and therapeutic development.

The synthesis of GSK-J1 involves several key steps that typically include:

- Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the benzazepine moiety: This step often requires the use of specific coupling agents to link the benzazepine structure to the pyrimidine.

- Final modifications: The last steps involve functional group transformations to yield the final product with high purity.

Detailed synthetic routes can be found in specific chemical literature focusing on organonitrogen compounds .

GSK-J1 has significant applications in both research and potential therapeutic contexts:

- Epigenetic Research: As a selective inhibitor of histone demethylases, it is used to study the role of histone methylation in gene regulation.

- Inflammatory Diseases: Due to its ability to modulate inflammatory cytokine production, GSK-J1 may have therapeutic implications in diseases characterized by chronic inflammation.

- Cancer Research: Given the role of epigenetic modifications in cancer biology, GSK-J1 could be explored as a candidate for cancer treatment strategies targeting specific epigenetic pathways .

Interaction studies have demonstrated that GSK-J1 selectively inhibits JMJD3 and UTX without significant off-target effects against a panel of other chromatin-modifying enzymes and protein kinases. Profiling against various human oxygenases revealed that GSK-J1 specifically interacts with H3K27me3 demethylases while showing negligible cross-reactivity with other members of the enzyme family . This specificity enhances its utility as a research tool for dissecting the roles of these enzymes in cellular processes.

GSK-J1 is part of a broader class of compounds that target histone demethylases. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Target Demethylase | Potency (IC50) | Unique Features |

|---|---|---|---|

| GSK-J2 | JMJD3 | >100 µM | Less active control compound |

| GSK-J4 | JMJD3 | 9 µM | Pro-drug derivative for cellular use |

| GSK-J5 | Less-active control | Not specified | Pro-drug derivative for cellular use |

| GSK-J6 | Other Jmj enzymes | Varies | Different structural modifications |

GSK-J1 stands out due to its potent inhibition profile specifically against JMJD3 and UTX while maintaining minimal off-target activity compared to its derivatives and related compounds . Its unique structural characteristics contribute to its selectivity and efficacy as an inhibitor.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

Explore Compound Types